molecular formula C21H22FN5O2S B11384567 6-(4-ethoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11384567
M. Wt: 427.5 g/mol
InChI Key: UDRVOIRHPWJGGO-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include phenacyl bromides, potassium hydroxide, and various solvents like ethanol and toluene. The major products formed from these reactions are typically derivatives of the original compound with modifications at specific positions on the triazolothiadiazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets in the body. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a precise pharmacophore with a bioactive profile . It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, among others .

Properties

Molecular Formula

C21H22FN5O2S

Molecular Weight

427.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22FN5O2S/c1-3-17-24-25-21-27(17)26-18(13-9-11-14(12-10-13)29-4-2)19(30-21)20(28)23-16-8-6-5-7-15(16)22/h5-12,18-19,26H,3-4H2,1-2H3,(H,23,28)

InChI Key

UDRVOIRHPWJGGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)OCC

Origin of Product

United States

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